Methylglyoxime

概要

説明

Synthesis Analysis

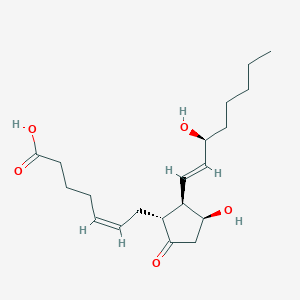

Dimethylglyoxime can be prepared from butanone first by reaction with ethyl nitrite to give biacetyl monoxime. The second oxime is installed using sodium hydroxylamine monosulfonate .Chemical Reactions Analysis

This compound forms complexes with metals including nickel, palladium, and cobalt . These complexes are used to separate those cations from solutions of metal salts and in gravimetric analysis . It is also used in precious metals refining to precipitate palladium from solutions of palladium chloride .Physical And Chemical Properties Analysis

This compound has a molar mass of 116.12 g/mol, a melting point of 238-240°C, and a boiling point of approximately 217.15°C . It is soluble in alcohol, ether, pyridine, and acetone, but insoluble in water . Its density is approximately 1.2829 g/cm3, and it has a refractive index of approximately 1.4880 .科学的研究の応用

Anticancer Properties

Methylglyoxal has been historically recognized for its anticancer and antiviral effects. It's proposed to act as a natural growth regulator and potentially an anticancer agent. Studies suggest that methylglyoxal's anticancer effect might be mediated by acting on critical alterations in malignant cells, specifically in glyceraldehyde-3-phosphate dehydrogenase and mitochondrial complex I. A formulation based on methylglyoxal showed promise in treating a variety of cancers without any toxic effects, which is contrary to the effects of existing anticancer drugs. Most patients in the study benefited significantly, with a notable number becoming free of the disease. This suggests a potential for using methylglyoxal-based formulations in cancer treatment and palliation (Talukdar et al., 2008).

Metabolic Effects

Methylglyoxal is a highly cytotoxic physiological metabolite produced from enzymatic and nonenzymatic reactions. Its deleterious nature arises from its ability to glycate and crosslink macromolecules like proteins and DNA. Despite its toxicity, methylglyoxal is used in cancer treatment due to its efficacy as an anticancer drug. Research has highlighted the inhibitory effects and toxicity of methylglyoxal in microbial growth and diabetic complications (Chakraborty et al., 2014).

Cellular Sensitivity and Resistance

Different cells exhibit varying sensitivities to methylglyoxal toxicity, which is crucial for the potential application of methylglyoxal in cancer chemotherapy. Understanding the cellular factors responsible for this variance is important to avoid treatment failure. Studies show that methylglyoxal causes early and extensive generation of reactive oxygen species in cells, with certain cell types showing higher sensitivity due to defective antioxidant and detoxifying abilities (Amicarelli et al., 2003).

Genetic and Molecular Responses

The interaction between methylglyoxal and genetic components in cells is complex. For instance, the deletion of the tpiA gene in Escherichia coli, which artificially elevates methylglyoxal, revealed the biological consequences of its toxicity, including attacks on macromolecules like DNA and RNA and perturbation of nucleotide levels. This study emphasized the need for synchronized and counterintuitive genetic changes to adapt to the coupling of glycolysis to toxic methylglyoxal production (McCloskey et al., 2018).

Safety and Hazards

作用機序

Target of Action

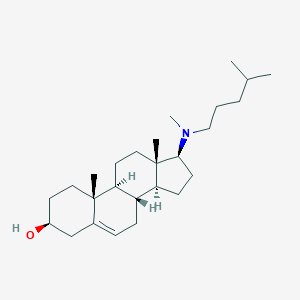

This compound, also known as dithis compound, primarily targets metal ions , particularly nickel and palladium . These metal ions play a crucial role in various biological processes, and their interaction with this compound can influence these processes.

Mode of Action

This compound interacts with its targets by forming complexes with the metal ions . For instance, in the presence of nickel ions, this compound forms an insoluble red precipitate of nickel dithis compound . This interaction results in changes in the physical and chemical properties of the metal ions, thereby affecting their biological activity.

Biochemical Pathways

metabolism of glucose . The methylglyoxal pathway, an offshoot of glycolysis found in some prokaryotes, converts glucose into methylglyoxal and then into pyruvate .

Pharmacokinetics

Given its chemical structure and properties, it is likely that the compound has low solubility in water , which could impact its bioavailability.

Result of Action

The formation of complexes between this compound and metal ions can result in various molecular and cellular effects. For instance, the formation of nickel dithis compound can affect the availability of nickel ions in biological systems, potentially influencing processes that depend on these ions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions in the environment is a key factor that determines the compound’s ability to form complexes . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and reactivity.

特性

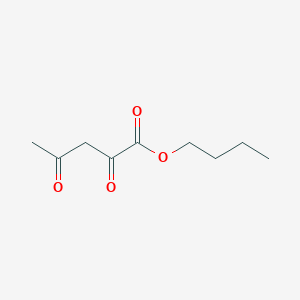

IUPAC Name |

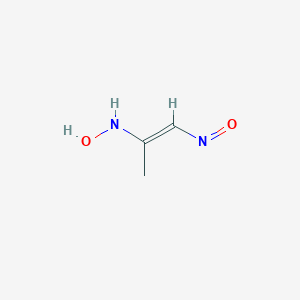

(NE)-N-[(1E)-1-hydroxyiminopropan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c1-3(5-7)2-4-6/h2,6-7H,1H3/b4-2+,5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTHGQZJWAXFGG-ZUVMSYQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1804-15-5 | |

| Record name | Methylglyoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLGLYOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PA2JH7KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of methylglyoxime and how does it influence its interactions?

A1: this compound is a vicinal dioxime, meaning it possesses two oxime groups (C=N-OH) on adjacent carbon atoms. This structural feature enables this compound, along with other vicinal dioximes, to form stable complexes with various transition metals like cobalt, nickel, and copper [, ]. The specific arrangement of these oxime groups and the nature of the metal center contribute to the unique properties and applications of these complexes.

Q2: Can you provide spectroscopic data that confirms the structure of this compound and its complexes?

A2: Infrared (IR) spectroscopy plays a crucial role in identifying this compound and distinguishing it from other dioximes like glyoxime and dithis compound []. Each dioxime exhibits characteristic absorption bands in the IR spectrum, particularly in the region of 3.5 to 13 μm, enabling qualitative analysis of mixtures containing these compounds. Additionally, proton Nuclear Magnetic Resonance (1H NMR), carbon-13 NMR (13C NMR), and boron-11 NMR (11B NMR) spectroscopy have been used to investigate the structure of boron-containing iron(II) dioximates, including those with this compound ligands []. These techniques provide insights into the electronic environment and bonding characteristics of the complexes.

Q3: How does this compound behave upon electron irradiation?

A3: Upon X-irradiation at low temperatures (77K), single crystals of this compound have been observed to trap radical pairs []. These radical pairs are characterized by the presence of two unpaired electrons, typically located on the iminoxy radical groups (C=N-O•) of adjacent this compound molecules. The average distance between these unpaired electrons is estimated to be less than or equal to 5.2 Å. Interestingly, these radical pairs decay at a slower rate in this compound compared to dithis compound, suggesting a role of hydrogen atom abstraction from hydroxyl groups in the diffusion of iminoxy radicals.

Q4: Has this compound been used in the synthesis of metal-organic cage structures?

A4: Yes, this compound acts as a chelating ligand in the formation of iron(II) clathrochelates, a type of metal-organic cage compound [, ]. Researchers have successfully employed the Minisci reaction, a free-radical substitution reaction, to modify these iron(II) clathrochelates containing this compound moieties. This reaction allows for the introduction of various functional groups onto the cage framework, expanding the potential applications of these materials.

Q5: Are there any analytical methods specifically developed for quantifying this compound or its metal complexes?

A5: While specific methods for quantifying this compound itself haven't been extensively detailed in the provided papers, its derivative, 3-methylglyoxime, has been explored as a spectrophotometric reagent for determining cobalt ion concentrations []. This method, utilizing the formation of a colored complex between 3-methylglyoxime and cobalt, highlights the potential of this compound derivatives in analytical chemistry.

Q6: Does this compound have applications in chemical analysis beyond cobalt determination?

A6: While not directly focused on this compound, a study investigated the ozonization products of substituted aromatic compounds, including this compound as a potential product []. By analyzing the mixture of oximes formed, researchers were able to draw conclusions about the reactivity and bonding characteristics of the original aromatic compounds. This application demonstrates the utility of this compound in understanding fundamental chemical principles.

Q7: What role does this compound play in rhenium recovery?

A7: this compound exhibits significant potential in the field of extractive metallurgy, specifically in rhenium recovery []. A spectrophotometric method utilizes this compound to quantify rhenium concentrations in solutions generated during rhenium extraction and recovery processes. This method demonstrates excellent accuracy and a practical working range, highlighting this compound's importance in developing efficient and sustainable metal extraction technologies.

Q8: Has the fragmentation behavior of this compound and its metal complexes been studied?

A8: Yes, both positive and negative ion mass spectrometry techniques have been employed to investigate the fragmentation pathways of this compound and its nickel complexes []. These studies provide valuable insights into the relative stability of different fragments and potential rearrangement processes occurring upon ionization. This information is crucial for understanding the gas-phase chemistry of these compounds and can be further applied in analytical techniques.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。